molecular formula C6H7NO B13013566 (R)-3-Hydroxycyclopent-1-ene-1-carbonitrile

(R)-3-Hydroxycyclopent-1-ene-1-carbonitrile

Cat. No.: B13013566
M. Wt: 109.13 g/mol
InChI Key: IYOLIXRFRLZZCC-ZCFIWIBFSA-N
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Description

®-3-Hydroxycyclopent-1-ene-1-carbonitrile is an organic compound characterized by a hydroxyl group attached to a cyclopentene ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hydroxycyclopent-1-ene-1-carbonitrile typically involves the following steps:

    Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through cyclization reactions of suitable precursors.

    Nitrile Introduction: The nitrile group can be introduced through cyanation reactions, where a suitable leaving group is replaced by a nitrile group using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of ®-3-Hydroxycyclopent-1-ene-1-carbonitrile may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and efficiency. Catalysts and specific reaction conditions are tailored to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-3-Hydroxycyclopent-1-ene-1-carbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium cyanide, potassium cyanide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Chemistry

®-3-Hydroxycyclopent-1-ene-1-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxyl and nitrile groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and discovery.

Industry

In the industrial sector, ®-3-Hydroxycyclopent-1-ene-1-carbonitrile can be used in the production of specialty chemicals and materials. Its derivatives may find applications in polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-3-Hydroxycyclopent-1-ene-1-carbonitrile involves its interaction with molecular targets through its hydroxyl and nitrile groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene-1-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3-Hydroxycyclopent-1-ene:

    Cyclopent-1-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and reactivity.

Uniqueness

®-3-Hydroxycyclopent-1-ene-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the cyclopentene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(3R)-3-hydroxycyclopentene-1-carbonitrile

InChI

InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h3,6,8H,1-2H2/t6-/m1/s1

InChI Key

IYOLIXRFRLZZCC-ZCFIWIBFSA-N

Isomeric SMILES

C1CC(=C[C@@H]1O)C#N

Canonical SMILES

C1CC(=CC1O)C#N

Origin of Product

United States

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